Mössbauer Electronic Structure Differentiation
In a direct comparative study of the series (CH₃)₃SbX₂, the isomer shift (δ) and quadrupole coupling constant (e²qQ) values derived from ¹²¹Sb Mössbauer spectra demonstrate systematic electronic variation. For trimethylantimony diiodide (X = I), the observed isomer shift was 2.57 mm/s relative to Ba¹²¹SbO₃, with a quadrupole coupling constant of 11.6 mm/s. In contrast, the corresponding dibromide (X = Br) exhibits a smaller isomer shift of 2.25 mm/s and a quadrupole coupling constant of 10.8 mm/s, while the dichloride (X = Cl) shows values of 1.75 mm/s and 9.5 mm/s, respectively [1]. This graded trend confirms that the iodine ligand confers the lowest degree of electron withdrawal from the antimony nucleus among the halides, resulting in the highest s-electron density at the Sb site and the largest electric field gradient asymmetry [1].
| Evidence Dimension | ¹²¹Sb Mössbauer Isomer Shift (δ) and Quadrupole Coupling Constant (e²qQ) |
|---|---|
| Target Compound Data | Isomer Shift (δ) = 2.57 mm/s; Quadrupole Coupling Constant (e²qQ) = 11.6 mm/s |
| Comparator Or Baseline | Dibromide ((CH₃)₃SbBr₂): δ = 2.25 mm/s, e²qQ = 10.8 mm/s; Dichloride ((CH₃)₃SbCl₂): δ = 1.75 mm/s, e²qQ = 9.5 mm/s |
| Quantified Difference | Isomer Shift difference relative to dichloride: +0.82 mm/s (47% higher) |
| Conditions | Mössbauer spectroscopy at liquid nitrogen temperature (77 K) referenced to Ba¹²¹SbO₃ source. |
Why This Matters
The quantifiably lower electron withdrawal by iodine impacts bond lability and thermal decomposition thresholds, which are critical parameters for precursor selection in chemical vapor deposition (CVD) processes.
- [1] Yanaga, M., Endo, K., Nakahara, H., Masuda, Y., & Murakami, Y. (1987). 121Sb Moessbauer and 1H and 13C NMR spectroscopic studies of a series of organoantimony(V) compounds, R3SbX2. View Source
